(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone hydrochloride
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Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClN4O4 and its molecular weight is 392.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory effects onBRD4 , a protein that plays a key role in transcriptional regulation and cellular processes.
Mode of Action
It’s worth noting that similar compounds have demonstrated significant anti-proliferative activity against various cell lines . This suggests that the compound may interact with its target to inhibit cell proliferation.
Biochemical Pathways
The inhibition of brd4 can affect various cellular processes, including cell cycle progression, apoptosis, and dna damage response .
Pharmacokinetics
Similar compounds containing the piperazine motif have been reported to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The inhibition of brd4 and the subsequent anti-proliferative activity suggest that the compound may induce cell cycle arrest and apoptosis .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4.ClH/c1-12-14(13(2)25-19-12)11-21-5-7-22(8-6-21)18(23)15-10-17(26-20-15)16-4-3-9-24-16;/h3-4,9-10H,5-8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKRIUXDOHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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